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molecular formula C14H19N3O B8655753 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]- CAS No. 101116-44-3

2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]-

Cat. No. B8655753
M. Wt: 245.32 g/mol
InChI Key: WVQZPEQUXLYQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521623B1

Procedure details

A solution of 1-isopropenyl-1,3-dihydro-2H-benzimidazol-2-one (35 g, 0.2 moles) in DMF (250 ml) was added dropwise to a suspension of 80% sodium hydride (6 g, 0.2 moles) in DMF (50 ml). The reaction mixture was first heated at 45° C. for 30 minutes, allowed to cool at room temperature, and an additional amount of 80% sodium hydride (7.2 g, 0.24 moles) was added. Then 1-(2-chloroethyl)piperidine hydrochloride (44.16 g, 0.24 moles) was added portionwise and the reaction mixture was heated at 80° C.-90° C. for 3 hours. The mixture was then cooled at room temperature, adjusted to pH 3 with 37% aqueous HCl, and heated to 80° C. for additional 2 hours. The reaction mixture was poured into water and washed with ethyl acetate. The aqueous phase was adjusted to pH 8-9 with a saturated sodium carbonate solution and extracted into ethyl acetate. The organic layer was taken to dryness to give an ivory solid which after crystallization from isopropyl ether afforded 22.9 g of the title compound. M.p. 123° C.-125° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
44.16 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][C:5]1=[O:13])([CH3:3])=C.[H-].[Na+].Cl.ClCC[N:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.Cl>CN(C=O)C.O>[N:20]1([CH2:3][CH2:1][N:4]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[NH:6][C:5]2=[O:13])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(=C)(C)N1C(NC2=C1C=CC=C2)=O
Name
Quantity
6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
44.16 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C.-90° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for additional 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give an ivory solid which
CUSTOM
Type
CUSTOM
Details
after crystallization from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCN1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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